Crystal‑Structure Divergence: Triclinic vs Tetragonal Packing and Glass Transition Behaviour
X‑ray diffraction and DSC measurements demonstrate that 4,5,6,7-tetrachloro‑1H‑benzimidazole crystallises in the triclinic P1̄ space group and exhibits a second‑order glass transition at Tg = 95 °C (heating) / 106 °C (cooling), indicating frozen disorder in the solid state [1]. In contrast, 4,5,6,7‑tetrabromo‑1H‑benzimidazole and 4,5,6,7‑tetraiodo‑1H‑benzimidazole both crystallise in the tetragonal I4₁/a space group and show no analogous glass transition [1].
| Evidence Dimension | Crystal system, space group, and thermal phase transition |
|---|---|
| Target Compound Data | Triclinic, P1̄; Tg = 95/106 °C (heating/cooling) |
| Comparator Or Baseline | 4,5,6,7‑Tetrabromo‑1H‑benzimidazole (and tetraiodo analog): tetragonal, I4₁/a; no glass transition observed |
| Quantified Difference | Different crystal systems (triclinic vs tetragonal) and the presence of a unique glassy phase transition absent in the tetrabromo and tetraiodo forms |
| Conditions | Single‑crystal X‑ray diffraction at room temperature; DSC heating/cooling scans (J. Phys. Chem. A 2014) |
Why This Matters
The distinct crystal packing and glassy phase directly affect solubility, milling behaviour, and thermal processing windows during formulation, making the tetrachloro compound irreplaceable in solid‑state applications where the tetrabromo or tetraiodo analog would exhibit different physicochemical stability.
- [1] Latosińska, J. N. et al. (2014) 'Quantum-chemical insight into structure-reactivity relationship in 4,5,6,7-tetrahalogeno-1H-benzimidazoles: a combined X-ray, DSC, DFT/QTAIM, Hirshfeld surface-based, and molecular docking approach', Journal of Physical Chemistry A, 118(11), pp. 2089–2106. doi: 10.1021/jp411547z. View Source
